(S)-Rasagiline Mesylate is the methanesulfonate salt of the (S)-enantiomer of N-propargyl-1-aminoindan. It serves as a critical counterpart to the pharmacologically active (R)-enantiomer, which is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGunL7-G9Q5Vdu-BDPqRcmsYrY3xnjQcrx8GFl7eIY26P7nsRF3VoWFWPOaH8JwScX_1TfRbsabByRp3o5tCoNs-Vy8DKOTpBN5i8ylyvJ2ETqQhRlsntPyBKg4F12uIdZvDbnHT1sfsKJbQ7l-w%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWnkJ7mpSagMuiGuEUUZil0Vclj0Dn-W1UEdRJvAhSYCAYIxJby6LpEu7-r5ciwdoXaqTLgBGJ8C5yxEy4e4l5Ef9DIYh6kuZOD7DaPhVJPosnjOCTVoJaWBsxAOweSJunS78eF47ACHloBebyIY8%3D)]. While the (R)-form is the active pharmaceutical ingredient, the (S)-enantiomer is considered a chiral impurity and is a significantly weaker MAO-B inhibitor[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXFxfCvK-3ezJYv6oS4xXYdqz94eV5ZAt8l7qLmf1afAFWNaIHzQ1fbHL9n3UoLqSMMLDn7AtSaFllxFDPA_vobUBM7uJyICsiApKSGOAieRJGVutxl0OmQvyCaEXoi7P5MlvKDbH6jYn1BI5uugeJGexwMa6Pwj_HHWm-unMBfL1F7D9n82w-RJ1o9EgkUBY2dJlOthlbyXdklMA7A-4HrFG1CHS15iSXPgyDYUwEUQO-ow%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBEJdUzChtloUvxCkcrSI1KKqGmRedQNwD6qTT_SdfgNABSAmzrevyqKcnwx2zgI184Bo5XM4y4waX8_FmJHHNg2X9MDGmuGy7Sb0bvNlxnD1w95Gd9WuwMKqBMkHdqmq2lzDynchMa-FuGZitcrQ0z1ZHqB9-darIfR-NIYB5EjxBu79h6y8gd6qnk0DGaXLx4EBgwSiXmiYxuzFM0wrK70Y7_-mGMx3g)]. This stereochemical distinction makes high-purity (S)-Rasagiline Mesylate essential for analytical method development, quality control of the active drug substance, and as a negative control in pharmacological research investigating non-MAO-B-related mechanisms[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBEJdUzChtloUvxCkcrSI1KKqGmRedQNwD6qTT_SdfgNABSAmzrevyqKcnwx2zgI184Bo5XM4y4waX8_FmJHHNg2X9MDGmuGy7Sb0bvNlxnD1w95Gd9WuwMKqBMkHdqmq2lzDynchMa-FuGZitcrQ0z1ZHqB9-darIfR-NIYB5EjxBu79h6y8gd6qnk0DGaXLx4EBgwSiXmiYxuzFM0wrK70Y7_-mGMx3g)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGbtQn-2HZC-owqzTeVdxnVNI1MLetR9YezzLTRYGxWwHyBe8Q9dD_VZcLMuZ1eebUgfJIb__L8N5tPzVrNkVSUoypzdp8nEGVLM-Vt68pzIYocyqz01lP09UBh8DyfF0f1ZhesZrfjbTeMKFJIREMjIb_KhZHhhvoODc6142UJeozLrewF2N8NvVlbeE3Q-P6IgSmtfumuxQnUOfXFF5sRJnIf-9oTTZxo06eDWB_GdhCggoV-Jw9hlrXa87Ntv_aEjF1q1xIIL6s3sNzGxqKUbd-Njmg5A%3D%3D)].
Substituting (S)-Rasagiline Mesylate with its (R)-enantiomer, the racemic mixture, or the free base can invalidate analytical and research outcomes. The (R)-enantiomer is the potent MAO-B inhibitor; using it in place of the (S)-form would confound studies on non-MAO-B pathways or render it useless as a negative control[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-HSzPJ2KC84azwgshaUKhrjBI6ki7y8f3CJcSGxg7GrlWT_E5BXaSntBBNzbpTVGul_mxgCbgPb18eLgkVSwcLDu2jrSxkrUXbiJqnSQknYvh45is5V9CTi59BOkGX3l310N-aFaUXA%3D%3D)]. The racemic mixture introduces the highly active (R)-isomer, making it unsuitable for applications requiring stereochemical purity. Furthermore, the mesylate salt form was specifically chosen for pharmaceutical development due to its favorable chemical stability and handling properties, such as high water solubility, compared to other salts and the free base[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpgskoS9IMCfYyUzMYi9X3b80_ASF32DPv0QKqgk3TJJoUfiVQ7WSXvheIMobMAH_O1JH7WukhLXzRS6t9ZRSvcM36xHzfCCOzKCp_84s_iND1fUyR_G2xtwMRS9bNwx1yfCpXeKU-fuOG_06WICE%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUtMgqwjHl_8jmBt8JzeuQzI1lyONrI3q6dXrlIw-YD-u_fRO9q5CQVYs8GoELtt3h4D_jpz66Qgp-WW3KDub_bGlZuV9Dp3VWD_089RdJ05kcNg9f4JYke9gKOx6PCleBvgl9g-j1uAJXLg%3D%3D)]. Procuring the incorrect form compromises experimental reproducibility, analytical accuracy, and formulation stability.
The mesylate salt of rasagiline was specifically selected for pharmaceutical use due to its superior chemical stability compared to other salts like tartrate, maleate, and hydrochloride[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGunL7-G9Q5Vdu-BDPqRcmsYrY3xnjQcrx8GFl7eIY26P7nsRF3VoWFWPOaH8JwScX_1TfRbsabByRp3o5tCoNs-Vy8DKOTpBN5i8ylyvJ2ETqQhRlsntPyBKg4F12uIdZvDbnHT1sfsKJbQ7l-w%3D%3D)]. Rasagiline mesylate is a white to off-white powder characterized as being freely soluble in water and ethanol[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpgskoS9IMCfYyUzMYi9X3b80_ASF32DPv0QKqgk3TJJoUfiVQ7WSXvheIMobMAH_O1JH7WukhLXzRS6t9ZRSvcM36xHzfCCOzKCp_84s_iND1fUyR_G2xtwMRS9bNwx1yfCpXeKU-fuOG_06WICE%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTrL9ZiHIRDUMlTjiC7Zn_cHOMkDIQws9UYV9Bp0NGpPWUlRp7ULHiT9KrAtYgBx8C9DFPKnvaAmUWcQwlvmwYHUWP4aWLsCZiSeQ30KyfclzACj61MO9O7y8T-eaK19O1AL22jS4fdDhuRStA20cDDjszYNdC1ev4-9tKgjiAMjt_IRJ0xCrlk2n1Ig6VXe06YkW2mhacvOWLoGH_6L5h0Iur3bGVLolDEA%3D%3D)]. This high aqueous solubility is a distinct advantage over other potential forms, facilitating easier preparation of stock solutions for analytical and in-vitro applications.
| Evidence Dimension | Physicochemical Properties & Stability |
| Target Compound Data | Mesylate salt: Freely soluble in water, favorable chemical stability. |
| Comparator Or Baseline | Other salts (tartrate, maleate, etc.): Reported as more degradable and having lower solubility. |
| Quantified Difference | Qualitatively superior stability and solubility documented in patent literature leading to its selection for pharmaceutical development. |
| Conditions | Salt screening and selection for pharmaceutical formulation. |
This ensures consistent, reproducible preparation of solutions and stable storage, which is critical for both analytical standards and research compounds.
The (S)-enantiomer of rasagiline (coded as TVP-1022) is a very weak and poorly selective monoamine oxidase (MAO) inhibitor compared to the highly potent (R)-enantiomer[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXFxfCvK-3ezJYv6oS4xXYdqz94eV5ZAt8l7qLmf1afAFWNaIHzQ1fbHL9n3UoLqSMMLDn7AtSaFllxFDPA_vobUBM7uJyICsiApKSGOAieRJGVutxl0OmQvyCaEXoi7P5MlvKDbH6jYn1BI5uugeJGexwMa6Pwj_HHWm-unMBfL1F7D9n82w-RJ1o9EgkUBY2dJlOthlbyXdklMA7A-4HrFG1CHS15iSXPgyDYUwEUQO-ow%3D%3D)]. While the (R)-enantiomer exhibits IC50 values for human brain MAO-B in the low nanomolar range (e.g., 14 ± 3.5 nM), the (S)-enantiomer is orders of magnitude less active[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXFxfCvK-3ezJYv6oS4xXYdqz94eV5ZAt8l7qLmf1afAFWNaIHzQ1fbHL9n3UoLqSMMLDn7AtSaFllxFDPA_vobUBM7uJyICsiApKSGOAieRJGVutxl0OmQvyCaEXoi7P5MlvKDbH6jYn1BI5uugeJGexwMa6Pwj_HHWm-unMBfL1F7D9n82w-RJ1o9EgkUBY2dJlOthlbyXdklMA7A-4HrFG1CHS15iSXPgyDYUwEUQO-ow%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-HSzPJ2KC84azwgshaUKhrjBI6ki7y8f3CJcSGxg7GrlWT_E5BXaSntBBNzbpTVGul_mxgCbgPb18eLgkVSwcLDu2jrSxkrUXbiJqnSQknYvh45is5V9CTi59BOkGX3l310N-aFaUXA%3D%3D)]. This dramatic difference in potency is the basis for its use as an ideal negative control to distinguish MAO-B-dependent effects from other potential off-target or scaffold-related activities in research.
| Evidence Dimension | MAO-B Inhibition (IC50) |
| Target Compound Data | (S)-Rasagiline (TVP-1022): Very weak and poorly selective inhibitor; 1000-fold less active than (R)-enantiomer. |
| Comparator Or Baseline | (R)-Rasagiline: Potent inhibitor with IC50 of 14 ± 3.5 nM against human brain MAO-B. |
| Quantified Difference | Approximately 1000-fold lower potency for MAO-B inhibition compared to the (R)-enantiomer. |
| Conditions | In vitro inhibition assay using human brain enzymes. |
For researchers investigating the non-MAO-B-mediated neuroprotective effects of the aminoindan scaffold, this compound allows for the clear separation of experimental effects, a critical requirement for valid conclusions.
The pharmacological activity of rasagiline resides in the (R)-enantiomer, while the (S)-enantiomer is considered a chiral impurity in the final drug product[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBEJdUzChtloUvxCkcrSI1KKqGmRedQNwD6qTT_SdfgNABSAmzrevyqKcnwx2zgI184Bo5XM4y4waX8_FmJHHNg2X9MDGmuGy7Sb0bvNlxnD1w95Gd9WuwMKqBMkHdqmq2lzDynchMa-FuGZitcrQ0z1ZHqB9-darIfR-NIYB5EjxBu79h6y8gd6qnk0DGaXLx4EBgwSiXmiYxuzFM0wrK70Y7_-mGMx3g)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGbtQn-2HZC-owqzTeVdxnVNI1MLetR9YezzLTRYGxWwHyBe8Q9dD_VZcLMuZ1eebUgfJIb__L8N5tPzVrNkVSUoypzdp8nEGVLM-Vt68pzIYocyqz01lP09UBh8DyfF0f1ZhesZrfjbTeMKFJIREMjIb_KhZHhhvoODc6142UJeozLrewF2N8NvVlbeE3Q-P6IgSmtfumuxQnUOfXFF5sRJnIf-9oTTZxo06eDWB_GdhCggoV-Jw9hlrXa87Ntv_aEjF1q1xIIL6s3sNzGxqKUbd-Njmg5A%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUlWBI1AwpLp45QLjr2UypiOqTFnoSCghLpUnC3lTNrAkSQNONyMzijY1RkGqZoOdIWsYxxaGPi6PmixNtuvXwPsty08ix_MK5jQUkQMeUUmeGq6SwVm_1AinihbIW_tKXSuZvUSLEgYqdUdE%3D)]. Consequently, regulatory requirements mandate strict control and quantification of the (S)-enantiomer. High-purity (S)-Rasagiline Mesylate is the requisite reference standard for developing and validating stereospecific analytical methods, such as chiral HPLC or Capillary Electrophoresis (CE), to ensure the quality and safety of the (R)-Rasagiline API[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGbtQn-2HZC-owqzTeVdxnVNI1MLetR9YezzLTRYGxWwHyBe8Q9dD_VZcLMuZ1eebUgfJIb__L8N5tPzVrNkVSUoypzdp8nEGVLM-Vt68pzIYocyqz01lP09UBh8DyfF0f1ZhesZrfjbTeMKFJIREMjIb_KhZHhhvoODc6142UJeozLrewF2N8NvVlbeE3Q-P6IgSmtfumuxQnUOfXFF5sRJnIf-9oTTZxo06eDWB_GdhCggoV-Jw9hlrXa87Ntv_aEjF1q1xIIL6s3sNzGxqKUbd-Njmg5A%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUlWBI1AwpLp45QLjr2UypiOqTFnoSCghLpUnC3lTNrAkSQNONyMzijY1RkGqZoOdIWsYxxaGPi6PmixNtuvXwPsty08ix_MK5jQUkQMeUUmeGq6SwVm_1AinihbIW_tKXSuZvUSLEgYqdUdE%3D)]. Validation of such methods requires the ability to reliably detect the (S)-enantiomer at levels as low as 0.15% or less[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGbtQn-2HZC-owqzTeVdxnVNI1MLetR9YezzLTRYGxWwHyBe8Q9dD_VZcLMuZ1eebUgfJIb__L8N5tPzVrNkVSUoypzdp8nEGVLM-Vt68pzIYocyqz01lP09UBh8DyfF0f1ZhesZrfjbTeMKFJIREMjIb_KhZHhhvoODc6142UJeozLrewF2N8NvVlbeE3Q-P6IgSmtfumuxQnUOfXFF5sRJnIf-9oTTZxo06eDWB_GdhCggoV-Jw9hlrXa87Ntv_aEjF1q1xIIL6s3sNzGxqKUbd-Njmg5A%3D%3D)].
| Evidence Dimension | Utility as an Analytical Standard |
| Target Compound Data | Required as a certified reference material to quantify the (S)-enantiomer impurity in (R)-Rasagiline. |
| Comparator Or Baseline | No other compound can serve as the primary standard for quantifying this specific chiral impurity. |
| Quantified Difference | Enables detection and quantification at required pharmaceutical limits (e.g., Limit of Quantification often ~0.2 μg/mL). |
| Conditions | Chiral separation via UHPLC or CE for pharmaceutical quality control. |
Procurement of this specific, high-purity enantiomer is non-negotiable for any QC lab involved in the manufacturing or analysis of rasagiline-based pharmaceuticals.
For use in the development, validation, and routine execution of chiral separation methods (HPLC, UHPLC, CE) to quantify the (S)-enantiomer impurity in batches of (R)-Rasagiline Mesylate active pharmaceutical ingredient (API) and finished drug products[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGbtQn-2HZC-owqzTeVdxnVNI1MLetR9YezzLTRYGxWwHyBe8Q9dD_VZcLMuZ1eebUgfJIb__L8N5tPzVrNkVSUoypzdp8nEGVLM-Vt68pzIYocyqz01lP09UBh8DyfF0f1ZhesZrfjbTeMKFJIREMjIb_KhZHhhvoODc6142UJeozLrewF2N8NvVlbeE3Q-P6IgSmtfumuxQnUOfXFF5sRJnIf-9oTTZxo06eDWB_GdhCggoV-Jw9hlrXa87Ntv_aEjF1q1xIIL6s3sNzGxqKUbd-Njmg5A%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUlWBI1AwpLp45QLjr2UypiOqTFnoSCghLpUnC3lTNrAkSQNONyMzijY1RkGqZoOdIWsYxxaGPi6PmixNtuvXwPsty08ix_MK5jQUkQMeUUmeGq6SwVm_1AinihbIW_tKXSuZvUSLEgYqdUdE%3D)].
As a negative control in cellular or animal models to isolate and confirm that observed neuroprotective or anti-apoptotic effects of the aminoindan scaffold are independent of MAO-B inhibition, given its significantly lower potency compared to the (R)-enantiomer[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-HSzPJ2KC84azwgshaUKhrjBI6ki7y8f3CJcSGxg7GrlWT_E5BXaSntBBNzbpTVGul_mxgCbgPb18eLgkVSwcLDu2jrSxkrUXbiJqnSQknYvh45is5V9CTi59BOkGX3l310N-aFaUXA%3D%3D)].
As a reference marker for monitoring the stereochemical outcome of asymmetric syntheses or chiral resolutions aimed at producing enantiopure (R)-Rasagiline, allowing for accurate determination of enantiomeric excess (e.e.) and process optimization.